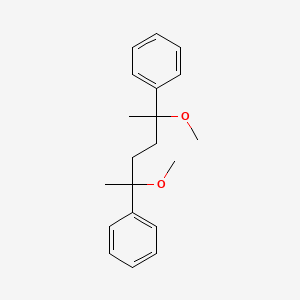
1,1'-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene is an organic compound with a complex structure It consists of a hexane backbone substituted with two methoxy groups at the 2 and 5 positions, and two benzene rings attached at the 1 and 1’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene typically involves the reaction of 2,5-dimethoxyhexane with benzene derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzene rings can be hydrogenated to form cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxyhexanoic acid.
Reduction: Formation of 1,1’-(2,5-dimethoxyhexane-2,5-diyl)dicyclohexane.
Substitution: Formation of 1,1’-(2,5-dichlorohexane-2,5-diyl)dibenzene.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The benzene rings provide a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(2,5-Dimethylhexane-2,5-diyl)dibenzene
- 1,1’-(2,5-Dichlorohexane-2,5-diyl)dibenzene
- 1,1’-(2,5-Dihydroxyhexane-2,5-diyl)dibenzene
Uniqueness
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene is unique due to the presence of methoxy groups, which can significantly alter its chemical reactivity and physical properties compared to its analogs. The methoxy groups enhance its solubility in organic solvents and can participate in specific chemical reactions that other similar compounds may not undergo.
Eigenschaften
CAS-Nummer |
60417-42-7 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(2,5-dimethoxy-5-phenylhexan-2-yl)benzene |
InChI |
InChI=1S/C20H26O2/c1-19(21-3,17-11-7-5-8-12-17)15-16-20(2,22-4)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChI-Schlüssel |
PXPVQOYHLLJGCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C)(C1=CC=CC=C1)OC)(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)
![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)


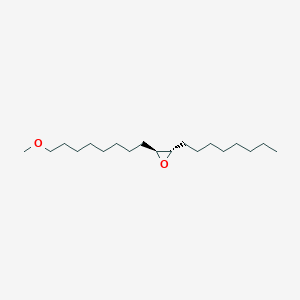
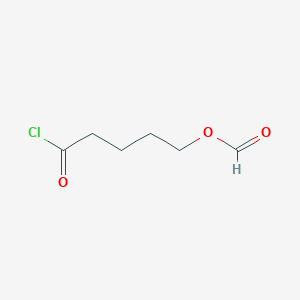
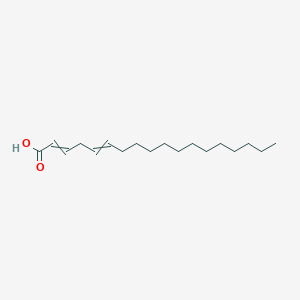
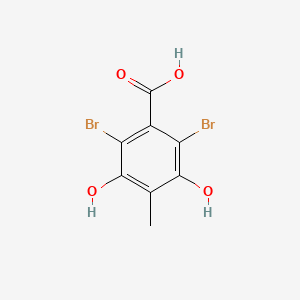
![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
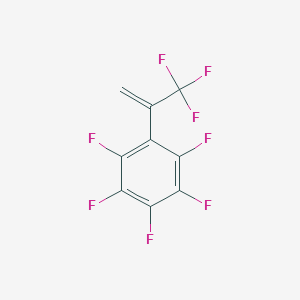
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
